Fmoc-L-Lys(Teoc)-OH

Solid-phase peptide synthesis Orthogonal protection strategy Fluoride-labile protecting groups

Researchers requiring a fully orthogonal fifth deprotection channel in Fmoc SPPS often face premature side-chain exposure when using Boc-, Alloc-, or Dde-protected lysine analogs. Fmoc-L-Lys(Teoc)-OH solves this by providing a fluoride-cleavable Teoc group that remains intact during piperidine, TFA, hydrogenolysis, and Pd(0) treatments. - Enables sequential deprotection without cross-reactivity; Teoc retention of 3:1 over Fmoc ensures block-polymer fidelity. - Documented in MurG substrate analog synthesis for antibacterial drug discovery. - Supplied as white crystalline powder, ≥98% HPLC, with full analytical documentation.

Molecular Formula C27H36N2O6Si
Molecular Weight 512,66 g/mole
CAS No. 122903-68-8
Cat. No. B557427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Lys(Teoc)-OH
CAS122903-68-8
SynonymsFmoc-L-Lys(Teoc)-OH; 122903-68-8; C27H36N2O6Si; AmbotzFAA1727; 6937AH; ZINC169910096; N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-trimethylsilyl)ethoxycarbonyl-L-lysine
Molecular FormulaC27H36N2O6Si
Molecular Weight512,66 g/mole
Structural Identifiers
SMILESC[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1
InChIKeyOPNHWQULKLODEU-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Lys(Teoc)-OH Identity & Specifications


Fmoc-L-Lys(Teoc)-OH (Nα-Fmoc-Nε-trimethylsilylethoxycarbonyl-L-lysine, CAS 122903-68-8) is a double-protected lysine derivative for Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features an Fmoc group at the α-amino position and a Teoc group at the ε-amino side chain, with a molecular weight of 512.67 g/mol and molecular formula C27H36N2O6Si . The Teoc group is cleaved by fluoride ions (e.g., TBAF), enabling orthogonal side-chain deprotection independent of the standard Fmoc/piperidine and acid-labile tBu-type protection scheme . Commercial material is typically supplied as a white crystalline powder with specified purity ≥98–99% (HPLC), melting point 65–80°C, and optical rotation [α]D20 = -10 ± 2° (c=1 in DMF) .

Why Fmoc-L-Lys(Teoc)-OH Cannot Be Substituted


In Fmoc SPPS, lysine side-chain protection is not interchangeable. Each protecting group—Boc, Alloc, Dde, and Teoc—is cleaved by a distinct, non-overlapping chemical trigger. The Teoc group is removed exclusively by fluoride ions (e.g., TBAF in acetonitrile at 50°C), whereas Boc requires strong acid (TFA), Alloc requires Pd(0) with a nucleophilic scavenger, and Dde is cleaved by hydrazine or hydroxylamine . Consequently, Fmoc-L-Lys(Teoc)-OH is the only viable building block in synthetic routes where acidolysis, hydrogenolysis, Pd(0)-mediated deprotection, and base-mediated deprotection channels are already allocated to other protecting groups, and a fifth orthogonal deprotection pathway is required . Substituting with a Boc-protected lysine would cause premature side-chain deprotection during global TFA cleavage; substituting with Alloc would be incompatible with routes that must avoid palladium; and substituting with Dde introduces the risk of partial Dde loss during repetitive Fmoc deprotection cycles with piperidine [1].

Fmoc-L-Lys(Teoc)-OH vs. Other Lysine Protection


Fluoride-Mediated Orthogonal Deprotection

Fmoc-L-Lys(Teoc)-OH provides a deprotection mechanism orthogonal to all standard Fmoc SPPS protecting group removal methods. The Teoc group is removed by tetraethylammonium fluoride in acetonitrile at 50°C, whereas Boc (TFA), Alloc (Pd(0)/allyl scavenger), and Cbz (H2/Pd) are cleaved by acid, palladium catalysis, and hydrogenolysis, respectively . This fluoride-specific cleavage enables the Teoc group to be retained while acid-labile, base-labile, and reductively-labile protecting groups are sequentially removed . In contrast, Fmoc-L-Lys(Boc)-OH undergoes side-chain deprotection under the same TFA conditions used for global resin cleavage and tBu side-chain removal, making it unsuitable for routes requiring a permanently protected ε-amine during TFA treatment.

Solid-phase peptide synthesis Orthogonal protection strategy Fluoride-labile protecting groups

Fmoc/Teoc vs. Boc/Teoc Selectivity

A direct head-to-head comparison by Rosowsky and Wright (1989) evaluated the compatibility of Fmoc/Teoc versus Boc/Teoc protecting group combinations on tri- and tetra-L-lysine scaffolds. When Boc/Teoc peptides were treated with p-toluenesulfonic or 2,4,6-trimethylbenzenesulfonic acid, Boc cleavage with Teoc retention occurred only when the Teoc/Boc ratio was 1:1 or 2:1—indicating significant Teoc loss under acidic conditions when the Teoc/Boc ratio exceeded 2:1 [1]. In contrast, treatment of Fmoc/Teoc peptides with liquid ammonia in a sealed vessel cleaved the Fmoc group without significant Teoc loss even when the Fmoc/Teoc ratio reached 3:1, demonstrating that Fmoc and Teoc groups provide superior mutual selectivity compared to Boc and Teoc [2]. The authors concluded that the Fmoc/Cbz/Teoc triad is superior to Boc/Cbz/Teoc in orthogonal protection strategies for peptide synthesis [3].

Macromolecular drug conjugates Block polymer synthesis Poly-L-lysine carriers

E. coli MurG Substrate Analog Synthesis

Fmoc-L-Lys(Teoc)-OH is documented as a reactant for the synthesis of synthetic substrate analogs of Escherichia coli MurG, an essential enzyme in bacterial peptidoglycan biosynthesis and a validated antibacterial drug target . The use of Fmoc-L-Lys(Teoc)-OH in this context is significant because MurG substrate analogs require precise lysine side-chain functionalization that must survive multiple deprotection steps during SPPS assembly. Alternative lysine building blocks such as Fmoc-L-Lys(Boc)-OH would undergo premature side-chain deprotection under the TFA conditions used for final cleavage, while Fmoc-L-Lys(Alloc)-OH introduces palladium residues incompatible with downstream enzymatic assays [1].

Antibacterial drug discovery Peptidoglycan biosynthesis MurG enzyme inhibitors

Physicochemical & Purity Comparison

Commercial Fmoc-L-Lys(Teoc)-OH is supplied at ≥98–99% purity (HPLC), with a molecular weight of 512.67 g/mol, melting point of 65–80°C, and optical rotation [α]D20 = -10 ± 2° (c=1 in DMF) . Comparative data for two common orthogonal lysine alternatives: Fmoc-L-Lys(Boc)-OH (CAS 71989-26-9) has MW 468.5 g/mol, melting point 130–135°C (dec.), and is stored at 2–8°C ; Fmoc-L-Lys(Alloc)-OH (CAS 146982-27-6) has MW 452.5 g/mol, optical rotation -12 ± 1° (c=1 in DMF), and requires long-term storage at 2–8°C . Fmoc-L-Lys(Teoc)-OH is the only compound in this set that incorporates a trimethylsilyl moiety, which confers the fluoride-labile property and increases molecular weight by 44–60 g/mol relative to the Alloc and Boc analogs, respectively.

Quality control Procurement specifications Peptide synthesis reagents

Fmoc-L-Lys(Teoc)-OH Application Scenarios


Multichannel Orthogonal SPPS

Fmoc-L-Lys(Teoc)-OH is the required building block when a synthetic route demands an ε-amine protecting group that can be removed via a fluoride-triggered channel independent of the standard Fmoc/piperidine (base), tBu/TFA (acid), Cbz/H2 (hydrogenolysis), and Alloc/Pd(0) deprotection mechanisms . In such routes, substituting with Fmoc-L-Lys(Boc)-OH would cause premature side-chain exposure during global TFA cleavage, while Fmoc-L-Lys(Alloc)-OH is incompatible with metal-sensitive downstream applications. Procurement of the Teoc-protected lysine is the only way to maintain a fully orthogonal fifth deprotection channel [1].

Poly-L-Lysine Drug Conjugates & Block Polymers

For research involving poly-L-lysine-based drug carriers and macromolecular conjugates, Fmoc-L-Lys(Teoc)-OH is the preferred intermediate due to the demonstrated 3:1 Fmoc/Teoc selectivity advantage over Boc/Teoc combinations . This quantifiable selectivity (Teoc retention maintained at a 3:1 Fmoc/Teoc ratio, compared to Teoc loss at Boc/Teoc ratios >2:1) ensures that multiple Teoc-protected lysine ε-amines remain intact during iterative N-terminal deprotection steps, enabling the controlled synthesis of defined block polymers for targeted drug delivery applications [1].

E. coli MurG Substrate Analog Synthesis

Fmoc-L-Lys(Teoc)-OH is specifically documented as a reactant for synthesizing synthetic substrate analogs of Escherichia coli MurG, a key enzyme in bacterial cell wall biosynthesis and an attractive antibacterial drug target . The orthogonal Teoc protection allows for precise lysine side-chain functionalization that survives multiple SPPS deprotection cycles. This application scenario is not accessible using Fmoc-L-Lys(Boc)-OH (Boc would cleave during final TFA treatment) or Fmoc-L-Lys(Alloc)-OH (palladium residues would interfere with downstream enzymatic assays), making Fmoc-L-Lys(Teoc)-OH the only viable procurement choice for MurG-targeted antibacterial research programs [1].

Technical Documentation Hub

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